Cefaclor-d5

概要

説明

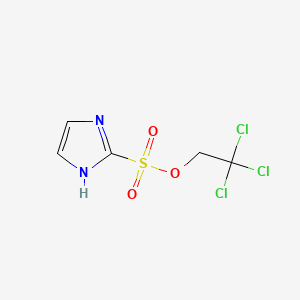

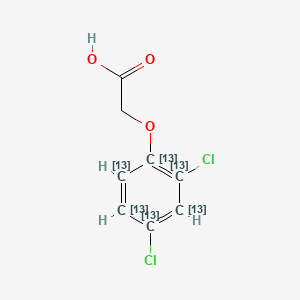

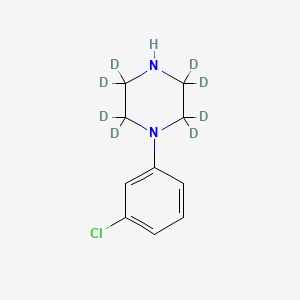

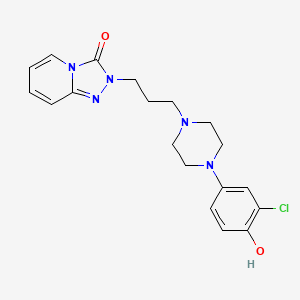

Cefaclor-d5 is the deuterium labeled Cefaclor . Cefaclor is an effective antibiotic agent, and specifically binds to penicillin-binding protein 3 (PBP 3) . It is a semisynthetic cephalosporin antibiotic for oral administration .

Molecular Structure Analysis

The chemical formula for Cefaclor is C15H14ClN3O4S•H2O . The molecular weight is 385.82 . The structure of Cefaclor includes a beta-lactam ring, which is common to all cephalosporins .Physical And Chemical Properties Analysis

Cefaclor is well-absorbed after oral administration to fasting subjects . The serum half-life in normal subjects is 0.6 to 0.9 hour . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .科学的研究の応用

Drug Manufacturing Process Control and Quality Assurance

Cefaclor-d5 has been used in the study of drug manufacturing process control and quality assurance . In vitro dissolution testing serves as an important tool for this purpose . The dissolution media composition can influence the release of Cefaclor from capsules, which is crucial for understanding the drug’s behavior in the body .

Pharmacokinetics Study

Cefaclor-d5 has been used as a stable isotope-labeled internal standard for the quantification of Cefaclor in human plasma . A steady, high-efficiency, and precise liquid chromatography-electrospray ionization-tandem mass spectrometry method was established and validated for this purpose . This approach has been successfully applied to study the pharmacokinetics of Cefaclor dry suspension among healthy Chinese volunteers .

Antibacterial Applications

Cefaclor, a ß-lactam antibiotic, is a second-generation cephalosporin antibiotic . It is considered a broad-spectrum antibiotic that is effective against both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella . Cefaclor-d5, being a derivative of Cefaclor, is expected to have similar antibacterial properties.

Drug Formulation Studies

Cefaclor-d5 can be used in drug formulation studies to understand the behavior of Cefaclor in various formulations. For instance, the influence of dissolution media composition on Cefaclor release from capsules can provide insights into how the drug will behave in different physiological environments .

Bioavailability and Bioequivalence Studies

The use of Cefaclor-d5 as an internal standard can help in conducting bioavailability and bioequivalence studies. These studies are crucial in drug development to ensure that the drug reaches the intended site of action in the body at the required concentration .

作用機序

Target of Action

Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefaclor-d5, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefaclor-d5 is the synthesis of the bacterial cell wall. By inhibiting this process, Cefaclor-d5 prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .

Pharmacokinetics

Cefaclor-d5, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .

Result of Action

The molecular and cellular effects of Cefaclor-d5’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefaclor-d5 can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .

Safety and Hazards

将来の方向性

Cefaclor continues to be used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . Its future use will likely continue to be influenced by the development of bacterial resistance and the development of new antibiotics.

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-IMLLATIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?

A1: Cefaclor-d5 is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like Cefaclor-d5 offers several analytical advantages:

Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?

A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)